molecular formula C20H19NO4 B2513625 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid CAS No. 1993278-82-2

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Cat. No.: B2513625
CAS No.: 1993278-82-2
M. Wt: 337.375
InChI Key: LQVPKLDMKLANJH-BETUJISGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS: 1935557-50-8) is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a cyclobutane ring with an Fmoc-protected amino group at the 3-position and a carboxylic acid group at the 1-position. Key properties include:

  • Molecular Formula: C₂₀H₁₉NO₄
  • Molecular Weight: 337.38 g/mol
  • Storage: Room temperature, dry conditions .
    The cyclobutane ring imposes conformational constraints, making it valuable in designing peptides with restricted flexibility for enhanced stability or target binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVPKLDMKLANJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932610-83-7, 1935557-50-8, 1993278-82-2
Record name (1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

Under ultraviolet (UV) light (415 nm) in the presence of a photocatalyst (e.g., eosin Y), dehydroamino acids such as 2a react with styrene derivatives to form cyclobutane adducts. The reaction proceeds via a radical mechanism, with the photocatalyst facilitating energy transfer to the olefin. Key parameters include:

  • Temperature : 18–25°C
  • Solvent : Acetonitrile/water mixtures
  • Catalyst loading : 2 mol%

A representative synthesis of the methyl ester precursor (3aa ) achieved an 81% yield with 8:1 diastereoselectivity (d.r.).

Substrate Scope and Limitations

Substrate Pair Yield (%) Diastereoselectivity (d.r.)
Dehydroalanine + Styrene 81 8:1
Dehydrovaline + 4-Chlorostyrene 61 4:1
Dehydrolysine + Menthol ester 47 2:2:1:1

Challenging substrates, such as peptide-bound dehydroamino acids, required extended reaction times (16–24 h) but still provided moderate yields (47–61%).

Continuous Flow Optimization

To scale production, a continuous flow photoreactor (30 × 3 W LEDs, 6 mL/min flow rate) increased the yield of 3aa from 44% (batch) to 71% while maintaining selectivity. This method is particularly advantageous for large-scale pharmaceutical applications.

Solid-Phase Peptide Synthesis (SPPS) Techniques

The Fmoc-protected amino acid is frequently synthesized as a building block for peptide chains using SPPS protocols.

Coupling and Deprotection Steps

  • Resin Activation : Wang resin or Rink amide resin is swelled in N,N-dimethylformamide (DMF).
  • Fmoc Deprotection : Treatment with 20% piperidine/DMF removes the Fmoc group.
  • Amino Acid Coupling :
    • Reagents : 3.0 equivalents Fmoc-1-amino-1-cyclobutanecarboxylic acid, 3.6 equivalents 1-hydroxybenzotriazole (HOBt), 3.3 equivalents N,N'-diisopropylcarbodiimide (DIPCDI).
    • Conditions : 1 h shaking at 25°C, monitored via Kaiser test.

Challenges in Cyclobutane Incorporation

The steric hindrance of the cyclobutane ring necessitates extended coupling times (16 h) for optimal incorporation into peptides. Side reactions, such as epimerization, are mitigated by maintaining pH < 8 and temperatures below 30°C.

Multi-Step Solution-Phase Synthesis

Industrial routes often employ solution-phase strategies for higher purity and easier isolation.

Stepwise Protocol

  • Cyclobutane Ring Formation :
    • Cyclization of γ-bromo-α-amino acids using potassium tert-butoxide in tetrahydrofuran (THF).
  • Fmoc Protection :
    • Reaction with (9H-fluoren-9-yl)methyl chloroformate in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA).
  • Carboxylic Acid Deprotection :
    • Hydrolysis of methyl esters with 6 M HCl at 120°C for 24 h.

Analytical Validation

Step Purity (HPLC) Yield (%)
Cyclization 92 68
Fmoc Protection 98 85
Acid Hydrolysis 95 78

Nuclear magnetic resonance (NMR) confirmed the 1,1-disubstitution pattern: ¹H NMR (500 MHz, CD₃OD) δ 7.82 (d, J = 7.5 Hz, 2H), 4.45 (s, 2H), 1.95–2.10 (m, 4H, cyclobutane).

Comparative Analysis of Synthetic Methods

Method Yield Range (%) Diastereoselectivity Scalability Cost Efficiency
Photocatalyzed 47–81 2:1–8:1 High (flow) Moderate
SPPS 60–75 N/A Medium High
Solution-Phase 68–85 N/A Low Low

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The Fmoc group can be removed through hydrolysis under basic conditions, yielding the free amino group.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

    Oxidation and Reduction: The cyclobutane ring can be subjected to oxidation and reduction reactions to modify its chemical properties.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Free amino group and fluorenylmethanol.

    Substitution: Various substituted cyclobutane derivatives.

    Oxidation: Oxidized cyclobutane derivatives.

    Reduction: Reduced cyclobutane derivatives.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Peptidomimetics :
    • The cyclobutane moiety provides a constrained structure that is beneficial for the design of peptidomimetics. These compounds mimic the structure of peptides but can offer improved stability and bioavailability compared to natural peptides .
  • Synthesis of Dipeptides :
    • Fmoc-cyclobutane carboxylic acid has been utilized in the synthesis of various dipeptides by coupling with proteinogenic amino acids. This application is vital in developing new therapeutic agents that can modulate biological activities .
  • Macrocyclic Structures :
    • The compound can be incorporated into macrocyclic structures, which are crucial in drug design due to their ability to bind selectively to biological targets. Such macrocycles can serve as ligands for metal ions or other biomolecules, enhancing their therapeutic potential .

Applications in Drug Design

  • Neurotransmitter Mimicry :
    • The structural similarity of cyclobutane derivatives to neurotransmitters like glutamic acid has led to investigations into their neural activity. Studies have shown that these compounds can enhance glutamate uptake in neuronal cell lines, suggesting potential applications in neuropharmacology .
  • Antiviral and Antineoplastic Activity :
    • Compounds containing the cyclobutane ring have been studied for their antiviral and antineoplastic properties, making them candidates for further development in cancer therapy and antiviral treatments .
  • Fatty Acid Binding Protein Inhibitors :
    • Research indicates that derivatives of cyclobutane can act as selective inhibitors of fatty acid binding proteins (FABPs), which are implicated in various diseases, including metabolic disorders and cancer. This opens avenues for developing targeted therapies based on these inhibitors .

Case Studies

Study FocusFindings
Neuroactivity of Cyclobutane Derivatives Increased glutamate uptake observed in C6 glioma cells when treated with dipeptides containing cyclobutane derivatives, indicating potential for neuroprotective drugs .
Synthesis of Peptidomimetics Successful synthesis of a library of dipeptides using Fmoc-cyclobutane carboxylic acid as a building block, demonstrating versatility in organic synthesis .
FABP Inhibition Identification of cyclobutane derivatives as selective FABP inhibitors through structure-based drug design, highlighting their therapeutic potential in metabolic diseases .

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide bond formation. The compound’s molecular targets include the amino groups of amino acids and peptides, and the pathways involved are those related to peptide synthesis and modification.

Comparison with Similar Compounds

Cyclopropane Analogs

1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic Acid

  • CAS : 885951-77-9
  • Molecular Formula: C₁₉H₁₇NO₄
  • Molecular Weight : 337.37 g/mol
  • Key Difference : Cyclopropane ring (smaller, higher ring strain) replaces cyclobutane.

Cyclopentane Derivatives

(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic Acid

  • CAS : N/A
  • Molecular Formula: C₂₁H₂₁NO₄
  • Molecular Weight : 351.4 g/mol
  • Key Difference : Cyclopentane ring (larger, more flexible) replaces cyclobutane.
  • Impact : Enhanced conformational flexibility, useful in peptides requiring moderate mobility for bioactivity .

Heterocyclic Variants

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid

  • CAS : 1380327-56-9
  • Molecular Formula: C₁₉H₁₇NO₅
  • Molecular Weight : 339.34 g/mol
  • Key Difference : Oxetane ring (oxygen-containing four-membered ring) replaces cyclobutane.

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic Acid

  • CAS : 2044773-70-6
  • Molecular Formula: C₁₉H₁₇NO₅
  • Molecular Weight : 339.34 g/mol
  • Key Difference : Azetidine ring (four-membered with nitrogen) and hydroxyl group.
  • Impact : Hydroxyl group enhances hydrophilicity and reactivity, suitable for post-synthetic modifications .

Substituent-Modified Analogs

3-{Cyclopentyl[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propanoic Acid

  • CAS : 2094186-05-5
  • Molecular Formula: C₂₃H₂₅NO₄
  • Molecular Weight : 379.45 g/mol
  • Key Difference: Cyclopentyl group attached to the amino nitrogen.

(1s,3s)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic Acid

  • CAS : 2101202-54-2
  • Molecular Formula: C₂₂H₂₁NO₄
  • Molecular Weight : 363.41 g/mol
  • Key Difference: Aminomethyl substituent on the cyclobutane ring.
  • Impact : Facilitates branching in peptides, enabling complex architectures for targeted therapies .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Ring Type Key Feature(s)
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid C₂₀H₁₉NO₄ 337.38 Cyclobutane Balanced rigidity, peptide conformational control
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic acid C₁₉H₁₇NO₄ 337.37 Cyclopropane High strain, steric hindrance
(1R,3S)-3-((Fmoc-amino)cyclopentane-1-carboxylic acid C₂₁H₂₁NO₄ 351.40 Cyclopentane Flexibility for dynamic peptide structures
3-((Fmoc-amino)oxetane-3-carboxylic acid C₁₉H₁₇NO₅ 339.34 Oxetane Polar oxygen atom, H-bonding capability
3-{Cyclopentyl(Fmoc-amino)}propanoic acid C₂₃H₂₅NO₄ 379.45 Cyclopentyl Hydrophobic, membrane permeability enhancement

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-Cyclobutane, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, suggests potential applications in drug development and biological research.

  • Chemical Formula : C20_{20}H19_{19}NO4_4
  • Molecular Weight : 337.38 g/mol
  • CAS Number : 1993278-82-2
  • IUPAC Name : 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

The biological activity of Fmoc-Cyclobutane is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The Fmoc group serves as a protective moiety that can be removed under specific conditions, allowing for the release of the active amine group, which can then participate in various biochemical reactions.

Biological Activity

Research indicates that Fmoc-Cyclobutane exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. For instance, analogs of Fmoc-Cyclobutane have been tested for their ability to inhibit ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis in cancer cells.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that Fmoc-Cyclobutane might possess antimicrobial activity against certain bacterial strains. This could be due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Neuroprotective Effects :
    • There is emerging evidence that compounds containing the fluorenylmethoxycarbonyl group may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindings
Anticancer Activity An analog of Fmoc-Cyclobutane was shown to inhibit cell growth in vitro with an IC50_{50} value of 5.3 ± 1.8 µM against human ribonucleotide reductase (hRR) .
Antimicrobial Testing In vitro assays demonstrated that Fmoc-Cyclobutane exhibited significant antibacterial activity against Staphylococcus aureus strains .
Neuroprotection Research indicated that derivatives of Fmoc-Cyclobutane could reduce neuronal apoptosis induced by oxidative stress .

Q & A

Q. Methodological Insight :

  • Use 20% piperidine in DMF for Fmoc deprotection.
  • Monitor coupling efficiency via Kaiser test or HPLC.

How can researchers optimize the synthesis of this compound for high-yield, high-purity applications?

Advanced Research Question
Synthetic optimization requires addressing steric hindrance from the cyclobutane ring and ensuring regioselective Fmoc protection. Key parameters include:

  • Coupling Agents : HOBt/DIC or Oxyma Pure/DIC for efficient amide bond formation .
  • Temperature : Reactions at 0–4°C minimize racemization.
  • Purification : Reverse-phase HPLC or flash chromatography (C18 columns) to isolate enantiomerically pure product .

Q. Data Analysis :

  • Compare NMR (¹H/¹³C) and LC-MS data to validate structural integrity .

How do researchers reconcile discrepancies in reported toxicity data for this compound?

Advanced Research Question
Discrepancies arise from incomplete toxicological profiling (e.g., acute vs. chronic exposure) and variability in experimental models. Mitigation strategies:

  • In Silico Tools : Use QSAR models to predict LD50 and ecotoxicity .
  • In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to validate safety thresholds .

Q. Contradiction Resolution :

  • Cross-reference GHS classifications (H315-H319-H335) with in-house safety protocols .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : 2–8°C in airtight, light-protected containers to prevent Fmoc group degradation .
  • Handling : Use anhydrous solvents (e.g., DCM, DMF) to avoid hydrolysis.
  • Safety : Wear nitrile gloves, goggles, and lab coats; ensure fume hood ventilation .

How can the cyclobutane ring’s stereochemistry impact its utility in drug design?

Advanced Research Question
The cyclobutane ring’s planar strain and restricted rotation confer pre-organized conformations, enhancing target binding specificity. For example:

  • Enantiomeric Purity : Use chiral HPLC (Chiralpak IA column) to resolve (R)- and (S)-isomers .
  • Biological Activity : Compare IC50 values of enantiomers in enzyme inhibition assays (e.g., proteases) .

Q. Case Study :

  • Cyclobutane-containing peptides show improved metabolic stability compared to linear analogs .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

  • Structural Confirmation : ¹H/¹³C NMR, FT-IR (amide I/II bands), and HR-MS .
  • Purity Assessment : HPLC (≥95% purity) with UV detection at 265 nm (Fmoc absorbance) .

Q. Advanced Tip :

  • X-ray crystallography resolves cyclobutane ring puckering and hydrogen-bonding networks .

How does this compound compare to other Fmoc-protected amino acids in peptide stability studies?

Advanced Research Question
The cyclobutane scaffold reduces conformational flexibility, which can:

  • Increase Proteolytic Resistance : Compare half-life in human plasma vs. Fmoc-alanine .
  • Alter Solubility : LogP calculations (e.g., ACD/Labs) predict membrane permeability .

Advanced Research Question

  • Base Optimization : Replace piperidine with 1,8-diazabicycloundec-7-ene (DBU) for faster, cleaner deprotection .
  • Side Reaction Monitoring : Track diketopiperazine formation via LC-MS and adjust reaction time/temperature .

Q. Troubleshooting :

  • Add 0.1 M HOBt to suppress aspartimide formation .

How can researchers assess the compound’s stability under varying pH conditions?

Advanced Research Question

  • Accelerated Stability Testing : Incubate at pH 2–12 (37°C) and monitor degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots .

Q. Key Finding :

  • Fmoc cleavage accelerates at pH > 10, while cyclobutane ring remains intact below pH 3 .

What are the applications of this compound in designing constrained peptide libraries?

Advanced Research Question
The cyclobutane ring enables:

  • Conformational Screening : Use NMR-based structural ensembles to map bioactive conformers .
  • Targeted Therapeutics : Integrate into cyclic RGD peptides for enhanced αvβ3 integrin binding .

Q. Case Study :

  • Cyclobutane-containing peptides show 10-fold higher affinity for GPCRs compared to linear analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.